2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichlorophenylacetic acid with a fluorinating agent under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar structure.
2,6-Dichlorophenylacetic acid: Lacks the difluoro groups but shares the dichlorophenyl moiety.
2,2-Difluoroacetic acid: Contains the difluoroacetic acid moiety but lacks the dichlorophenyl group.
Uniqueness
2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid is unique due to the combination of dichloro and difluoro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H4Cl2F2O2 |
---|---|
Molecular Weight |
241.02 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-4-2-1-3-5(10)6(4)8(11,12)7(13)14/h1-3H,(H,13,14) |
InChI Key |
YREJVPRTNUHBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)(F)F)Cl |
Origin of Product |
United States |
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